![molecular formula C16H17NO2 B12586822 4-[Methyl(1-phenylethyl)amino]benzoic acid CAS No. 651328-25-5](/img/structure/B12586822.png)
4-[Methyl(1-phenylethyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(1-phenylethyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a methyl(1-phenylethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(1-phenylethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl(1-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Methyl(1-phenylethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoic acid compounds.
Applications De Recherche Scientifique
4-[Methyl(1-phenylethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Methyl(1-phenylethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)benzoic acid: This compound is similar in structure but lacks the phenylethyl group.
4-(Aminomethyl)benzoic acid: Another related compound with different substituents on the benzoic acid moiety.
Uniqueness
4-[Methyl(1-phenylethyl)amino]benzoic acid is unique due to the presence of the methyl(1-phenylethyl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
651328-25-5 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-[methyl(1-phenylethyl)amino]benzoic acid |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)17(2)15-10-8-14(9-11-15)16(18)19/h3-12H,1-2H3,(H,18,19) |
Clé InChI |
FOUVNOHZRNCDJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(C)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
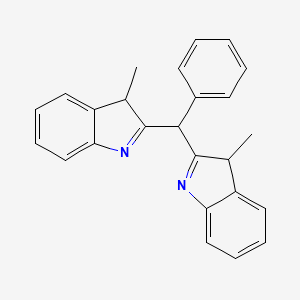
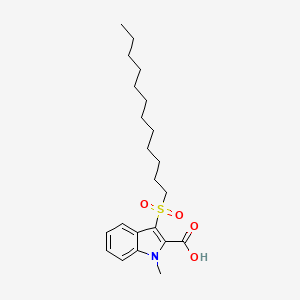
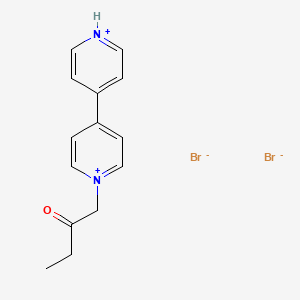
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)
![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
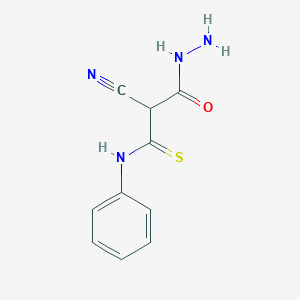
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
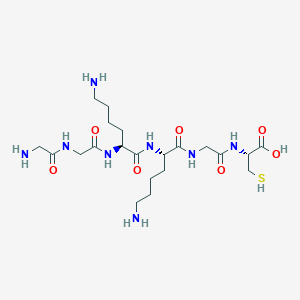
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
